3-(4-fluorophenyl)-5,6-dimethyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one
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Overview
Description
- It contains a fluorophenyl group at the 3-position, two methyl groups at the 5- and 6-positions, and a sulfur atom at the 2-position.
- This compound has attracted attention due to its potential biological activities and synthetic versatility.
3-(4-fluorophenyl)-5,6-dimethyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one: is a heterocyclic compound with a fused thieno-pyrimidine ring system.
Preparation Methods
Synthetic Routes: One synthetic route involves the reaction of 6-amino-2-thiouracil with 3-(4-fluorophenyl)-1-(4-bromophenyl)-2-propen-1-one in dimethylformamide .
Reaction Conditions: Refluxing the reactants under appropriate conditions yields the desired product.
Industrial Production: While industrial-scale production methods are not widely reported, laboratory-scale synthesis provides a starting point for further optimization.
Chemical Reactions Analysis
Reactions: The compound can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions: Specific reagents depend on the desired transformation. For example
Major Products: These reactions can yield derivatives with modified substituents or functional groups.
Scientific Research Applications
Chemistry: Investigating its reactivity, stability, and potential as a building block for other compounds.
Biology: Studying its interactions with biological macromolecules (e.g., enzymes, receptors).
Medicine: Exploring its antimicrobial, antitumor, or anti-inflammatory properties.
Industry: Assessing its use in materials science or as a precursor for drug development.
Mechanism of Action
- The exact mechanism remains an active area of research.
- Potential molecular targets could include enzymes, receptors, or cellular pathways.
- Further studies are needed to elucidate its mode of action.
Comparison with Similar Compounds
Similar Compounds: Other pyrimidine derivatives, such as 7H-pyrrolo[2,3-d]pyrimidines .
Uniqueness: Highlight its distinct features, such as the fluorophenyl group and the thieno ring fusion.
Properties
Molecular Formula |
C14H11FN2OS2 |
---|---|
Molecular Weight |
306.4 g/mol |
IUPAC Name |
3-(4-fluorophenyl)-5,6-dimethyl-2-sulfanylidene-1H-thieno[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C14H11FN2OS2/c1-7-8(2)20-12-11(7)13(18)17(14(19)16-12)10-5-3-9(15)4-6-10/h3-6H,1-2H3,(H,16,19) |
InChI Key |
QIGYSHUNXHHHHP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC2=C1C(=O)N(C(=S)N2)C3=CC=C(C=C3)F)C |
Origin of Product |
United States |
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